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Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) necessitates the rapid development
of robust analytical reference standards for accurate identification and quantification. This guide
provides a comparative overview of the analytical characteristics of 1-cyclopropionyl-N-methyl-
N-isopropyllysergamide (1cP-MiPLA), a novel lysergamide, against its non-acylated
counterpart, MiPLA, and other related compounds. The data and protocols herein are intended
to support forensic laboratories, toxicologists, and researchers in establishing reliable analytical
standards.

Comparative Analytical Data

The following tables summarize key analytical data for 2cP-MiPLA and related lysergamides,
facilitating their differentiation and identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound Retention Time (min) Key Mass Fragments (m/z)
1cP-MiPLA 32.345 391, 323, 221, 207, 181, 72
MiPLA 28.015 323, 221, 207, 181, 72
1cP-LSD 32.100 391, 323, 221, 208, 181, 72
LSD 27.860 323, 221, 208, 181, 72
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Data sourced from a study on designer LSD analog identification.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data (**C-NMR in CDsOD)

1cP-MiPLA (6C

Carbon Position opm) 1cP-LSD (6C ppm) LSD (86C ppm)
2 124.9 124.9 123.1
3 114.7 114.7 115.8
4 136.9 136.9 136.1
5 55.1 54.8 54.0
6

7 111.9 111.9 112.2
8 42.9 42.9 43.5
9 40.5 40.5 40.8
10 25.1 251 255
11 110.8 110.8 110.1
12 121.2 121.2 1215
13 129.5 129.5 128.7
14 108.9 108.9 108.2
C=0 (amide) 173.8 173.8 174.2
C=0 (cyclopropionyl) 174.4 174.4

Note: Some data points were not available in the referenced literature. Data extracted from a
2023 study on the identification of LSD analogs.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication of analytical findings. The following
protocols are based on established methods for the analysis of 1cP-MiPLA and related
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compounds.[2]

Sample Preparation

Extraction from Blotter Paper: A section of the blotter paper (e.g., 8 mg) is cut into small
squares (2 mm).

The sample is extracted with 1 mL of methanol under sonication for 15 minutes.
The methanol extract is evaporated to dryness under a stream of nitrogen.

The residue is redissolved in 1 mL of acetonitrile for subsequent analysis by GC-MS and LC-
MS.

For NMR analysis, the dried extract is redissolved in an appropriate deuterated solvent (e.qg.,
CDsOD).

Gas Chromatography-Mass Spectrometry (GC-MS)

System: Agilent 6890 N GC system with a 5975 mass-selective detector.
Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10-um film thickness).
Carrier Gas: Helium at a flow rate of 1.0 mL/min.

Injector Temperature: 200°C.

Injection Mode: Splitless (1.0 min).

Oven Temperature Program: Hold at 120°C for 1 min, then ramp up to 280°C at 15°C/min,
and hold for 5 min.

Transfer Line Temperature: 280°C.
Electron Energy: 70 eV.

Scan Range: m/z 40-550.
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Liquid Chromatography-Photodiode Array-Mass
Spectrometry (LC-PDA-MS)

o System: ACQUITY UPLC system with a mass detector and a photodiode array detector.

e Column: ACQUITY HSS T3 column (2.1 mm i.d. x 100 mm, 1.8 uym patrticle size).

» Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

e Gradient Program: 5-20% B (0—20 min), then ramp to 80% B (20—-30 min, hold for 10 min).
e Flow Rate: 0.3 mL/min.

e Injection Volume: 1 pL.

o PDA Wavelength: 210-450 nm.

» MS lonization: Positive and negative electrospray ionization (ESI).

¢ Desolvation Gas: Nitrogen at 650 L/h and 350°C.

o Capillary Voltage: 2500 V.

» Cone Voltage: 30 V.

Mass Spectral Range: m/z 120-650.

Liquid Chromatography-Quadrupole Time-of-Flight-
Mass Spectrometry (LC-Q-TOF-MS)

o System: TripleTOF® 6600 LC/MS/MS system with a Nexera X2 system.

e Column: ACQUITY HSS T3 column (2.1 mm i.d. x 100 mm, 1.8 pym particle size) with a
VanGuard HSS T3 guard column.

e Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

o Gradient Program: 95/5 to 5/95 A/B over 10 minutes, hold for 2 minutes.
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Flow Rate: 0.3 mL/min.

lon Source: ESI (positive mode).

lonSpray Voltage: 5500 V.

Source Temperature: 550°C.

Scan Mode: TOF-MS scan (m/z 100-650).

Visualizations
Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of
1cP-MiPLA from a sample.

l Compound Identification

Click to download full resolution via product page

Analytical Workflow for 2cP-MiPLA Identification

Hypothesized Signaling Pathway
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1cP-MiPLA is presumed to be a prodrug of MiPLA, which is expected to act as a partial agonist
at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The activation of this
receptor is linked to psychedelic effects.
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Hypothesized 5-HT2A Receptor Signaling for 1cP-MiPLA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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